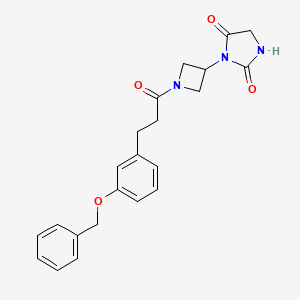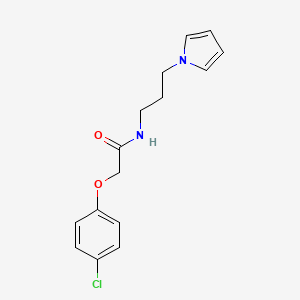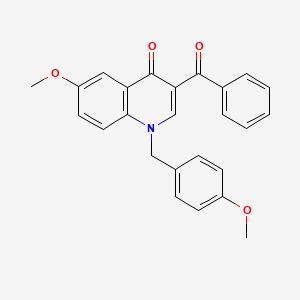
3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a phenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component of many important biomolecules, including the nucleobases cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as the phenyl group . The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility and reactivity .
Applications De Recherche Scientifique
Anticonvulsant Activity
3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide and its derivatives have been researched for their potential as anticonvulsant agents. A study by Kamiński et al. (2015) synthesized a library of compounds including this chemical, which showed promising activity in preclinical seizure models like maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures. The compounds demonstrated significant protection against seizures without impairing motor coordination, indicating a favorable safety profile (Kamiński et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Bhat et al. (2014) synthesized a series of pyrimidine derivatives that included 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide. These compounds exhibited notable anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some showing greater efficacy than standard drugs like diclofenac sodium and pentazocine (Bhat et al., 2014).
Applications in Synthesis of Novel Compounds
Al-Haiza et al. (2003) explored the synthesis of new coumarin derivatives using pyrimidine as a precursor. This research highlighted the versatility of pyrimidine derivatives, including 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, in creating novel compounds with potential biological applications (Al-Haiza et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(9-8-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAYVBFOWBYFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)

![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)

![1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2735552.png)




![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)
![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)